molecular formula C12H26N2 B1390584 N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine CAS No. 915921-72-1

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Cat. No.: B1390584
CAS No.: 915921-72-1
M. Wt: 198.35 g/mol
InChI Key: SXKFQRVOTMKEQZ-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a chemical compound with the molecular formula C12H26N2. It is known for its unique structure, which includes a piperidine ring substituted with two methyl groups at positions 3 and 5, and an ethylamine chain attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine typically involves the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . This intermediate is then reacted with 2-bromo-N,N-dimethylethylamine under basic conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst for hydrogenation and a strong base such as sodium hydride for the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), halogenated compounds (e.g., bromoethane)

Major Products Formed

Scientific Research Applications

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s piperidine ring and ethylamine chain allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring and the presence of an ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-10(2)13-5-6-14-8-11(3)7-12(4)9-14/h10-13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKFQRVOTMKEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCNC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672429
Record name N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-72-1
Record name N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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